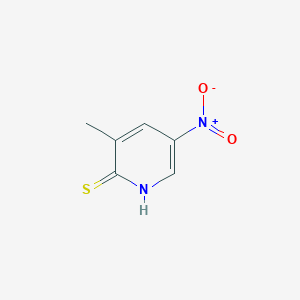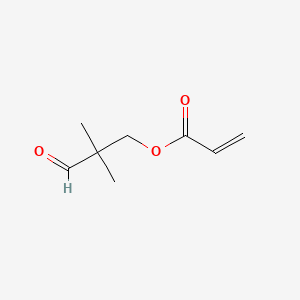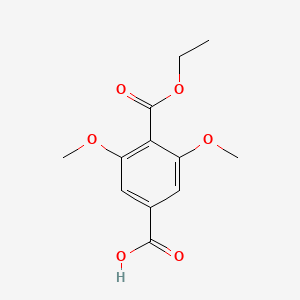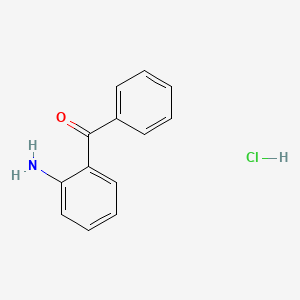
(2-Aminophenyl)-phenylmethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminophenyl)-phenylmethanone;hydrochloride is an organic compound that features a phenyl group attached to a methanone group, which is further bonded to an aminophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)-phenylmethanone;hydrochloride typically involves the reaction of benzoyl chloride with 2-aminophenylamine in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: (2-Aminophenyl)-phenylmethanone;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(2-Aminophenyl)-phenylmethanone;hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Aminophenyl)-phenylmethanone;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Aminobenzothiazole: Known for its medicinal properties and used in various pharmaceutical applications.
2-Aminophenylthio)benzoic acid: Studied for its potential as an enzyme inhibitor.
2-Amino-N-(2-aminophenyl)acetamide: Explored for its anticancer properties.
Uniqueness: (2-Aminophenyl)-phenylmethanone;hydrochloride stands out due to its unique combination of chemical properties, making it versatile for various applications in chemistry, biology, medicine, and industry. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research .
Propiedades
Número CAS |
40318-20-5 |
|---|---|
Fórmula molecular |
C13H12ClNO |
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
(2-aminophenyl)-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C13H11NO.ClH/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10;/h1-9H,14H2;1H |
Clave InChI |
CPVYPYCGVPCKIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


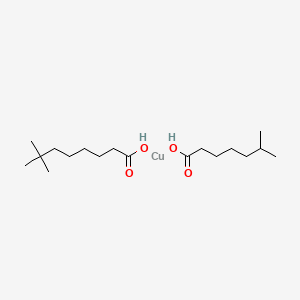

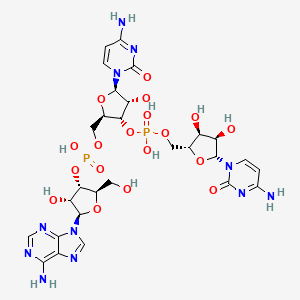

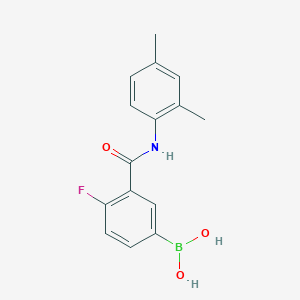
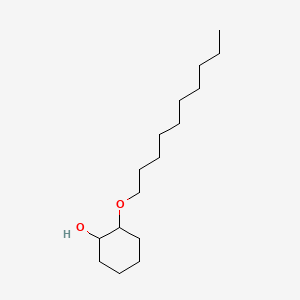
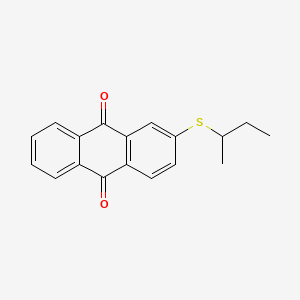
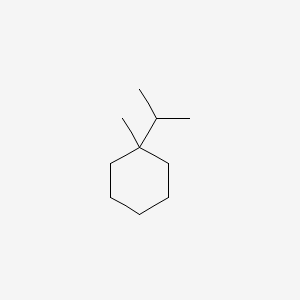
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)


